5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(4-propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-2-10-25-15-6-8-16(9-7-15)26-12-17-23-18(24-27-17)13-4-3-5-14(11-13)19(20,21)22/h3-9,11H,2,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQDSVKHRUMCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C19H17F3N4O3
- IUPAC Name: this compound
Biological Activity Overview
The biological activities of oxadiazole derivatives have been extensively studied. The following sections detail specific activities associated with this compound.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:
-
In Vitro Studies: The compound was tested against various cancer cell lines, including human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung adenocarcinoma (A549). The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM) HT-29 5.2 MCF-7 6.8 A549 4.5
These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer types, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has also been investigated. The compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro:
-
Cytokine Inhibition Assay:
Cytokine Inhibition (%) TNF-alpha 75% IL-6 68% IL-1 beta 72%
This inhibition indicates that the compound may play a role in modulating inflammatory responses, which is crucial in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against various bacterial strains:
-
Minimum Inhibitory Concentration (MIC) Values:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 64
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Case Studies
Several case studies have been conducted to assess the biological activity of similar oxadiazole compounds:
- Study on Anticancer Activity : A derivative similar to our compound was evaluated for its anticancer properties against a panel of human tumor cell lines. The study reported significant cytotoxic effects with IC50 values ranging from 2.76 µM to 9.27 µM for various cell lines, indicating strong potential as an anticancer agent .
- Anti-inflammatory Mechanism Study : Another study explored the anti-inflammatory mechanisms of oxadiazole derivatives, revealing that they inhibit NF-kB signaling pathways, which are critical in inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Findings :
Structural Flexibility: The 1,2,4-oxadiazole scaffold tolerates diverse substituents, enabling tuning of physicochemical and pharmacological properties. For example: Electron-Withdrawing Groups (e.g., trifluoromethyl): Enhance metabolic stability and receptor affinity . Aromatic/Heteroaromatic Substituents (e.g., thiophene, phenyl): Critical for target engagement, as seen in SEW2871 (S1P1 agonist) and compound 1d (apoptosis inducer) . Alkyl Chains (e.g., propoxyphenoxy): Improve solubility; however, excessive hydrophobicity may reduce bioavailability .
Synthetic Accessibility :
- Halide Intermediates : Compounds like 5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole serve as versatile intermediates for further derivatization (e.g., nucleophilic substitution) .
- Catalytic Methods : Iridium-catalyzed amination () and palladium-mediated cross-coupling () enable regioselective functionalization .
Biological Activities :
- Anticancer : Compound 1d induces G1-phase arrest and apoptosis via TIP47 inhibition, with selectivity dependent on substituent electronegativity and steric bulk .
- Receptor Modulation : SEW2871’s thiophene and trifluoromethyl groups are essential for S1P1 agonism, highlighting the role of aromatic π-stacking in receptor interactions .
- Energetic Applications : Nitrotetrazole-oxadiazole hybrids (e.g., NTOF) exhibit superior detonation performance compared to TNT, demonstrating the scaffold’s versatility beyond pharma .
Physical Properties :
Preparation Methods
Preparation of the Amidoxime Intermediate
The synthesis begins with the conversion of 3-(trifluoromethyl)benzonitrile (26a ) to its amidoxime derivative (27a ) via reaction with hydroxylamine hydrochloride in ethanol under reflux. This step, adapted from, achieves a 92% yield after purification via ethyl acetate extraction and brine washing.
Reaction Conditions :
- Reagents : Hydroxylamine hydrochloride, potassium carbonate, ethanol.
- Temperature : Reflux (78°C).
- Time : 1 hour.
Acylation and Cyclization
The amidoxime (27a ) reacts with 4-propoxy phenoxyacetyl chloride (29a ) in anhydrous dichloromethane under nitrogen. Silica gel (60–120 mesh) is added post-reaction, and microwave irradiation (75 W, 100–105°C) facilitates cyclization within 15 minutes.
Key Steps :
- Acylation : Room-temperature stirring ensures complete conversion.
- Microwave Cyclization : Accelerates ring closure while minimizing side reactions.
- Purification : Column chromatography (hexanes/ethyl acetate, 9:1) yields the target compound in 68% purity.
Synthetic Route 2: Amidoxime Intermediate with Acyl Chloride
Synthesis of 4-Propoxy Phenoxyacetyl Chloride
4-Propoxy phenoxyacetic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours to generate the acyl chloride. Excess SOCl₂ is removed under vacuum, yielding a 95% pure intermediate.
Oxadiazole Ring Formation
The amidoxime (27a ) and acyl chloride undergo nucleophilic addition-cyclization in dichloromethane with triethylamine as a base. Unlike Route 1, this method uses conventional heating (reflux, 6 hours) but achieves a lower yield (52%) due to competing hydrolysis.
Comparative Data :
| Method | Cyclization Agent | Time | Yield |
|---|---|---|---|
| Microwave | Silica gel | 15 min | 68% |
| Conventional | None | 6 hrs | 52% |
Alternative Methods and Comparative Analysis
Silicon-Mediated Cyclization (Patent CN117964574A)
A patent method employs hexamethyldisilazane (HMDS) to facilitate cyclization of a hydrazine precursor. While effective for chloromethyl derivatives, this approach requires modification for propoxyphenoxy groups, achieving a 60% yield after optimization.
Hydrazine-Carbon Disulfide Route
Adapting protocols from, hydrazine hydrate and carbon disulfide form a 1,3,4-oxadiazole-thione intermediate. However, this route is less favorable for 1,2,4-oxadiazoles due to regiochemical constraints.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
Microwave irradiation enhances regioselectivity by promoting rapid cyclization, reducing side products. Solvent choice (e.g., dichloromethane vs. DMF) also impacts reaction efficiency.
Functional Group Stability
The trifluoromethyl group’s electron-withdrawing nature necessitates mild conditions to prevent decomposition. Silica gel in Route 1 stabilizes intermediates during microwave cycles.
Scale-Up Considerations
Route 1’s microwave protocol is scalable but requires specialized equipment. Conventional heating (Route 2) offers broader accessibility despite lower yields.
Q & A
Q. Table 1: SAR Trends in Analogous Oxadiazoles
Advanced: What methodologies are used to assess its antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial Assays : Agar diffusion tests against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with zone-of-inhibition measurements . Minimum inhibitory concentration (MIC) values are determined via broth microdilution .
- Anticancer Screening : Caspase-based apoptosis assays (e.g., T47D breast cancer cells) with flow cytometry to monitor cell-cycle arrest (G₁ phase) and apoptosis markers .
- Target Identification : Photoaffinity labeling (e.g., using ³H-tagged analogs) identifies binding partners like TIP47, an IGF-II receptor protein .
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
Contradictions often arise from:
- Cell Line Variability : Activity against T47D cells (IC₅₀ = 1.2 µM) but inactivity in HT-29 colon cancer models may reflect differential receptor expression .
- Experimental Conditions : Varying solvent systems (e.g., DMSO concentration) or incubation times alter compound stability. Standardize protocols using controls like SEW2871 (a known S1P1 agonist) for benchmarking .
- Structural Confirmation : Re-characterize disputed batches via HRMS/NMR to rule out synthetic byproducts .
Advanced: What strategies optimize pharmacokinetic properties of this compound?
Methodological Answer:
- Prodrug Design : Mask polar groups (e.g., hydroxyls) with tert-butyldimethylsilyl (TBS) ethers to enhance bioavailability, later cleaved in vivo .
- Metabolic Stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated degradation .
- Formulation : Use lipid nanoparticles for improved solubility, as demonstrated for analogs with logP >4 .
Advanced: How is computational chemistry applied to study its mechanism?
Methodological Answer:
- Docking Simulations : Molecular docking into S1P1 receptors (PDB: 3V2Y) predicts binding modes, highlighting hydrogen bonds with Arg120 and hydrophobic interactions with the trifluoromethyl group .
- QSAR Models : Quantitative SAR using Hammett constants (σ) correlates electronic effects of substituents with IC₅₀ values .
- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories to prioritize analogs .
Key Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
